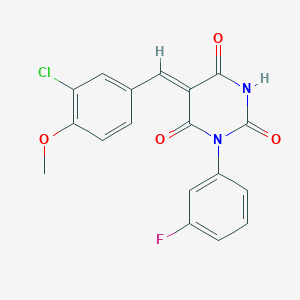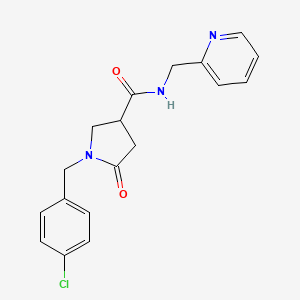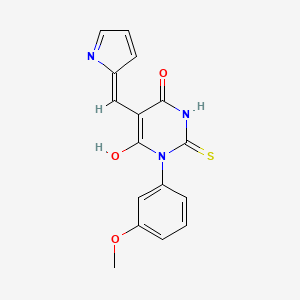
(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine trione precursors. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond, converting the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of pyrimidine trione are investigated for their potential as drug candidates. The presence of chloro, methoxy, and fluoro groups can enhance the compound’s pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(3-chlorobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5Z)-5-(3-chloro-4-methoxybenzylidene)-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which can influence its reactivity, biological activity, and potential applications. The presence of both chloro and fluoro groups, along with the methoxy substituent, provides a unique set of properties that can be exploited in various fields of research and industry.
Propriétés
IUPAC Name |
(5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1-(3-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4/c1-26-15-6-5-10(8-14(15)19)7-13-16(23)21-18(25)22(17(13)24)12-4-2-3-11(20)9-12/h2-9H,1H3,(H,21,23,25)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXENVVPIVFUIOI-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B6043592.png)
![7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B6043606.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)
![2-({4-[(2,2-dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid](/img/structure/B6043630.png)


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B6043637.png)
![7-(2-cyclohexylethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043651.png)
![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)
![1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide](/img/structure/B6043660.png)

![2-(2-morpholinoethyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043672.png)
